1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone
Description
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a structurally complex molecule featuring a piperidine core substituted with a furan-thio-methyl group and an ethanone moiety linked to a 4-(isopropylsulfonyl)phenyl ring. Its design combines bioisosteric elements (e.g., furan, sulfonyl groups) and a piperidine scaffold, which are common in pharmaceuticals targeting central nervous system (CNS) disorders or antimicrobial agents . The isopropylsulfonyl group may enhance target binding via hydrophobic interactions, while the thioether linkage could influence metabolic stability .
Properties
IUPAC Name |
1-[4-(furan-2-ylmethylsulfanylmethyl)piperidin-1-yl]-2-(4-propan-2-ylsulfonylphenyl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29NO4S2/c1-17(2)29(25,26)21-7-5-18(6-8-21)14-22(24)23-11-9-19(10-12-23)15-28-16-20-4-3-13-27-20/h3-8,13,17,19H,9-12,14-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCRACXLQFYWSG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=C(C=C1)CC(=O)N2CCC(CC2)CSCC3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a furan ring, piperidine moiety, and thioether functionalities, suggest various biological activities that warrant detailed investigation.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 435.6 g/mol. The presence of the furan and piperidine rings contributes to its reactivity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.6 g/mol |
| Structural Features | Furan ring, Piperidine moiety, Thioether linkage |
Biological Activity
Preliminary studies indicate that 1-(4-(((Furan-2-ylmethyl)thio)methyl)piperidin-1-yl)-2-(4-(isopropylsulfonyl)phenyl)ethanone may exhibit antimicrobial and anticancer properties. The furan and piperidine rings are known to interact with various biological targets, including enzymes and receptors.
Antimicrobial Activity
Research has shown that compounds containing furan and piperidine moieties often display antimicrobial properties. The interactions between these structural components and microbial targets can inhibit growth or viability, making them potential candidates for developing new antibiotics.
Anticancer Properties
The compound's ability to modulate biological pathways may extend to anticancer activity. Studies on similar compounds have revealed mechanisms involving apoptosis induction and inhibition of cancer cell proliferation.
The exact mechanism of action for this compound remains largely unexplored; however, it can be hypothesized based on its structural features:
- Enzyme Inhibition : The compound may interact with key enzymes involved in cellular pathways, potentially leading to altered metabolic processes.
- Receptor Binding : The presence of the piperidine ring suggests possible interactions with neurotransmitter receptors or other cellular receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their properties are compared below, focusing on substituents, synthetic routes, and biological activities (where available):
Table 1: Comparative Analysis of Structural Analogs
Structural and Functional Differences
Core Heterocycle :
- The target compound employs a piperidine ring, whereas analogs like MK47 and APEHQ use piperazine . Piperidine’s reduced basicity compared to piperazine may alter blood-brain barrier penetration, a critical factor in CNS drug design .
Aryl Substituents :
- The isopropylsulfonyl group in the target compound contrasts with trifluoromethyl (MK47) or phenylsulfonyl () moieties. Sulfonyl groups enhance binding to enzymes like kinases or proteases via polar interactions, while trifluoromethyl groups improve metabolic stability and lipophilicity .
Bioisosteric Replacements :
- The furan-thio-methyl group in the target compound is a bioisostere for thiophene (MK47). Furan’s lower electron density may reduce oxidative metabolism compared to thiophene but could decrease aromatic stacking interactions .
Biological Activity :
- Piperazine-based analogs (e.g., APEHQ, MK47) show antifungal and antimicrobial activities, with metal complexes (e.g., APEHQ-Cu) exhibiting enhanced efficacy . The target compound’s isopropylsulfonyl group may similarly potentiate activity against sulfonyl-sensitive targets.
Pharmacological Implications
- Sulfonyl vs.
- Piperidine vs. Piperazine: Piperidine’s lower basicity could reduce off-target interactions with monoamine receptors, a common issue in piperazine-based CNS drugs .
- Thioether Linkage : The furan-thio-methyl group may confer resistance to hydrolysis compared to ester or amide linkages in other analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
